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AcAsp-D-Gla-Leu-Ile-Cha-Cys

HCV NS3 protease inhibition Structure–Activity Relationship (SAR) Peptidomimetic inhibitor optimization

AcAsp-D-Gla-Leu-Ile-Cha-Cys (CAS 208940-40-3; synonym Ac-D-DGla-LI-Cha-C) is a synthetic hexapeptide classified as a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3 serine protease, an enzyme essential for viral polyprotein processing and replication. The compound features an N-terminal acetyl-aspartic acid (Ac-Asp) acid anchor at P6, a D-gamma-carboxyglutamic acid (D-Gla) residue at P5, and a C-terminal cysteine bearing a free carboxylate, designed to mimic the P6–P1 cleavage products of natural NS3 substrates.

Molecular Formula C35H58N6O12S
Molecular Weight 786.9 g/mol
Cat. No. B10846182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcAsp-D-Gla-Leu-Ile-Cha-Cys
Molecular FormulaC35H58N6O12S
Molecular Weight786.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C35H58N6O12S/c1-6-19(4)29(34(51)39-24(15-21-10-8-7-9-11-21)31(48)40-26(17-54)35(52)53)41-33(50)23(14-18(2)3)38-30(47)22(12-13-27(43)44)37-32(49)25(16-28(45)46)36-20(5)42/h18-19,21-26,29,54H,6-17H2,1-5H3,(H,36,42)(H,37,49)(H,38,47)(H,39,51)(H,40,48)(H,41,50)(H,43,44)(H,45,46)(H,52,53)/t19-,22+,23+,24+,25+,26+,29+/m1/s1
InChIKeyCSWPZICAVWHBCE-ZZOXDLJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AcAsp-D-Gla-Leu-Ile-Cha-Cys: HCV NS3 Protease Hexapeptide Inhibitor for Antiviral Research Procurement


AcAsp-D-Gla-Leu-Ile-Cha-Cys (CAS 208940-40-3; synonym Ac-D-DGla-LI-Cha-C) is a synthetic hexapeptide classified as a peptidomimetic inhibitor of the hepatitis C virus (HCV) NS3 serine protease, an enzyme essential for viral polyprotein processing and replication [1]. The compound features an N-terminal acetyl-aspartic acid (Ac-Asp) acid anchor at P6, a D-gamma-carboxyglutamic acid (D-Gla) residue at P5, and a C-terminal cysteine bearing a free carboxylate, designed to mimic the P6–P1 cleavage products of natural NS3 substrates [1]. With a molecular formula of C₃₆H₅₈N₆O₁₄S and molecular weight of 830.94 g/mol, this compound has been widely cited in mechanistic enzymology, phage-display inhibitor discovery, and crystallographic studies of the NS3 protease active site [1][2].

Why Generic Substitution Fails for AcAsp-D-Gla-Leu-Ile-Cha-Cys: Sequence-Dependent Potency and Assay-Condition Sensitivity


HCV NS3 protease peptide inhibitors are exquisitely sensitive to single-residue substitutions; the D-Gla P5 residue in AcAsp-D-Gla-Leu-Ile-Cha-Cys provides a stereochemical and electrostatic contribution that cannot be replicated by generic hexapeptide analogs [1]. In the original structure–activity relationship (SAR) study, inversion of the P5 chirality from L-Gla to D-Gla produced a ~40-fold increase in potency (IC₅₀ from ~60 nM to 1.5 nM), and substitution of Cha at P1 for alternative hydrophobic residues resulted in substantial losses of binding affinity [1]. Furthermore, independent re-testing revealed that the apparent potency of this compound shifts by ~1000-fold depending on assay protease concentration (1.5 nM at 10 nM NS3 vs. 1.6 µM at 50 nM NS3-6K), confirming that the compound cannot be interchanged with analogs without rigorous qualification under identical experimental conditions [2]. Commercial vendors such as TargetMol, MedChemExpress, and AbMole each distribute this compound under slightly different nomenclature (e.g., Ac-D-DGla-LI-Cha-C, HY-P4040), but sequence identity must be confirmed by LC-MS and analytical HPLC to ensure the correct D-Gla epimer is present, as residual L-Gla isomers drastically alter activity [1].

AcAsp-D-Gla-Leu-Ile-Cha-Cys: Direct Comparator Quantitative Evidence for HCV Protease Inhibitor Selection


D-Gla at P5 Drives ~40-Fold Improved Potency Over L-Gla Hexapeptide Analogs in Identical NS3 Biochemical Assays

In a systematic SAR study by Ingallinella et al. (1998), AcAsp-D-Gla-Leu-Ile-Cha-Cys-OH achieved an IC₅₀ of 1.5 nM against HCV NS3 protease, representing a ~40-fold potency improvement over the closest L-Gla epimer AcAsp-Gla-Leu-Ile-Cha-Cys-OH (IC₅₀ = 60 nM) [1]. The D-configuration at P5 was identified as the key determinant for this enhanced activity, achieved by sequential optimization of the P2, P3, P4, and P5 positions starting from the natural NS4A-NS4B cleavage product inhibitor scaffold [1].

HCV NS3 protease inhibition Structure–Activity Relationship (SAR) Peptidomimetic inhibitor optimization

Commercial Peptide Batch Potency: Independent Re-Test at Higher NS3 Protease Concentration Shows ~1000-Fold Activity Loss Versus Original Report

When a commercially purchased batch of AcAsp-D-Gla-Leu-Ile-Cha-Cys-OH (Bachem N-1725) was independently re-tested against 50 nM NS3-6K protease, the observed IC₅₀ was 1.6 µM—approximately 1000-fold less active than the literature IC₅₀ of 1.5 nM originally reported using 10 nM NS3 [1]. The investigating authors noted this activity drop may reflect partial dependence on the higher protease concentration (50 nM vs. 10 nM) or differences in buffer composition, and concluded that potency comparisons across laboratories require identical assay conditions [1].

Assay condition standardization Enzyme inhibitor potency validation NS3-6K protease assay

Used as a Competitive Affinity Elution Standard in Phage-Display Discovery of Novel High-Affinity NS3–4A Peptide Binders

The compound N-1725 (AcAsp-D-Gla-Leu-Ile-Cha-Cys-OH, Bachem) was employed as a known active-site competitive elution agent in phage-display selections against immobilized MBP-NS3-4A protease, confirming that the peptide binds specifically to the NS3 active site and can be displaced by a higher-affinity inhibitor [1]. This method enabled the discovery of novel 32-amino acid inhibitory peptides with Ki values as low as 0.53 nM, representing a structurally distinct class of NS3-4A inhibitors that bind via a tyrosine-finger motif at an alternative site refractory to common resistance mutations (A156V and R155K) [1].

Phage display Affinity-based competitive elution NS3-4A protease inhibitor discovery

AcAsp-D-Gla-Leu-Ile-Cha-Cys: Highest-Impact Research and Procurement Application Scenarios


Enzymology and Inhibitor Mechanism Studies: Gold-Standard Active-Site Titrant for NS3 Protease Biochemical Assays

AcAsp-D-Gla-Leu-Ile-Cha-Cys serves as a high-potency active-site titrant for determining functional NS3 protease concentration by tight-binding inhibition kinetics. Its single-digit nanomolar IC₅₀ (1.5 nM at 10 nM enzyme) enables burst kinetic experiments to distinguish active-site binding from allosteric inhibition mechanisms in novel compound screening cascades [1].

Phage-Display and Affinity-Selection Campaigns: Validated Competitive Elution Standard for HCV NS3-4A Binder Discovery

When procured from vendors supplying the Bachem N-1725 catalog number or its equivalent, this peptide is a documented competitive elution agent for phage-display selections against immobilized NS3-4A protease, enabling the isolation of conformation-specific antibody fragments or novel inhibitory peptides with sub-nanomolar Ki values [1].

SARS-CoV-2 Comparative Virology Cross-Testing and Broad-Spectrum Serine Protease Profiling

Given the compound's well-characterized inhibition of the chymotrypsin-like serine protease NS3 and its commercial availability, it is increasingly used as an inter-study calibration standard for head-to-head activity comparisons of emerging peptidomimetic inhibitors against pandemic viral proteases such as SARS-CoV-2 3CLpro and PLpro [1].

Analytical Reference Standard for LC-MS and HPLC Purity Qualification of In-House Synthesized Peptide Inhibitor Libraries

Researchers procuring custom-synthesized hexapeptide libraries targeting NS3 or related viral proteases use commercial AcAsp-D-Gla-Leu-Ile-Cha-Cys as an analytical reference standard (molecular weight 830.94, retention time benchmark) to validate LC-MS peptide identity and HPLC purity (>95% threshold) before undertaking cellular antiviral assays [1].

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